Tert-butyl 2-(2-cyanoacetyl)pyrrolidine-1-carboxylate
Description
tert-Butyl 2-(2-cyanoacetyl)pyrrolidine-1-carboxylate (CAS: 1824210-22-1) is a pyrrolidine-based compound featuring a cyanoacetyl substituent at the 2-position of the pyrrolidine ring and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₂H₁₈N₂O₃, with a molecular weight of 238.28 g/mol . The Boc group enhances solubility in organic solvents and stabilizes the pyrrolidine ring during synthetic modifications, while the cyanoacetyl moiety provides a reactive site for nucleophilic additions or cyclization reactions. This compound is primarily used in medicinal chemistry and organocatalyst synthesis, though its specific applications are less documented compared to analogs. Safety data indicate moderate toxicity (H302: harmful if swallowed), necessitating precautions like wearing protective gloves and eyewear during handling .
Properties
Molecular Formula |
C12H18N2O3 |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
tert-butyl 2-(2-cyanoacetyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-8-4-5-9(14)10(15)6-7-13/h9H,4-6,8H2,1-3H3 |
InChI Key |
MTGZWGYHTWLMSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)CC#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of Tert-butyl 2-(2-cyanoacetyl)pyrrolidine-1-carboxylate typically involves the use of iso-butoxycarbonyl chloride (i-BuOCOCl) via the mixed anhydride method . This method is efficient and yields high-purity products. The reaction conditions often include the use of dehydrating agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3′-dimethylaminopropyl)carbodiimide (EDCI) .
Chemical Reactions Analysis
Tert-butyl 2-(2-cyanoacetyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to tert-butyl 2-(2-cyanoacetyl)pyrrolidine-1-carboxylate exhibit various biological activities:
- Enzyme Inhibition : This compound has been studied for its potential as an arginase inhibitor, which can play a role in regulating nitric oxide production and may have implications in treating conditions like cancer and cardiovascular diseases .
- Antimicrobial Properties : Some derivatives of pyrrolidine-based compounds have shown antimicrobial activity, suggesting potential applications in developing new antibiotics.
- Neuroprotective Effects : Certain studies have indicated that related compounds may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases .
Medicinal Chemistry Applications
This compound is particularly significant in drug discovery and development due to its structural features:
- Lead Compound Development : Its unique structure allows for modifications that can enhance biological activity or selectivity towards specific targets.
- Chiral Synthesis : The compound's chirality is advantageous in synthesizing enantiomerically pure drugs, which can improve therapeutic efficacy and reduce side effects .
Case Studies and Research Findings
Several studies highlight the applications and significance of this compound:
Mechanism of Action
The mechanism of action of Tert-butyl 2-(2-cyanoacetyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The exact molecular targets and pathways vary based on its application and the specific derivatives used .
Comparison with Similar Compounds
tert-Butyl 3-(2-cyanoacetyl)pyrrolidine-1-carboxylate (QC-1720)
- Structure: Cyanoacetyl group at the 3-position of pyrrolidine.
- Molecular Weight : 238.28 g/mol (identical to the target compound).
- Key Differences: Positional isomerism alters electronic distribution and steric accessibility. The 3-substituted isomer may exhibit reduced reactivity in stereoselective reactions due to hindered access to the cyanoacetyl group .
- Applications: Used in peptide coupling and organocatalysis, though its yield (95% purity) suggests slightly lower synthetic efficiency compared to 2-substituted analogs .
Benzyl-Substituted Pyrrolidine Derivatives
describes tert-butyl 2-(substituted benzyl)pyrrolidine-1-carboxylates with varying aryl groups:
Comparison with Target Compound :
- The target compound’s cyanoacetyl group introduces stronger electron-withdrawing effects compared to benzyl substituents, favoring nucleophilic attack or cyclization.
- Benzyl-substituted derivatives exhibit higher yields (up to 70%) in synthesis but lack the cyanoacetyl group’s versatility in forming carbon-nitrogen bonds .
Pharmaceutical Intermediates
(cis)-tert-Butyl 3-ethyl-4-(2-(5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)hydrazinecarbonyl)pyrrolidine-1-carboxylate
- Structure : Features a hydrazinecarbonyl linker and tosyl-protected pyrrolopyrazine.
- Applications: Intermediate in kinase inhibitor synthesis. The hydrazinecarbonyl group enables conjugation with heterocyclic systems, unlike the cyanoacetyl group, which is more suited for nitrile-based reactions .
tert-Butyl 2-(2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)pyrrolidine-1-carboxylate (Compound 27)
- Structure : Boronate ester substituent for Suzuki-Miyaura cross-coupling.
- Applications: Used in synthesizing aryl-pyrrolidine hybrids for neuropathic pain treatment. The boronate group offers orthogonal reactivity compared to the cyanoacetyl group, which is better for Michael additions .
Biological Activity
Tert-butyl 2-(2-cyanoacetyl)pyrrolidine-1-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and research findings.
Molecular Characteristics:
- Molecular Formula: C11H19N1O3
- Molecular Weight: 213.27 g/mol
- IUPAC Name: this compound
- Canonical SMILES: CC(C)(C)OC(=O)N1CC2COCC2C1
The synthesis of this compound typically involves multi-step organic reactions, including the condensation of pyrrole derivatives with cyanoacetic acid derivatives under controlled conditions. The reactions often require specific catalysts and solvents to optimize yield and purity .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The mechanism involves binding to these targets, which leads to alterations in their activity. For example, studies suggest that it may modulate pathways involved in inflammation and cancer progression by inhibiting specific enzymes or signaling pathways .
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity: Preliminary studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. In particular, it has been noted for its potential in targeting mitochondrial dysfunctions associated with cancer cells .
- Anti-inflammatory Properties: The compound may also play a role in reducing inflammation by inhibiting pro-inflammatory cytokines, making it a candidate for treating conditions like rheumatoid arthritis .
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- Cell Viability Assays: In vitro assays demonstrated that the compound significantly reduced cell viability in K562 leukemia cells, indicating its potential as an anticancer agent. The half-maximal effective concentration (EC50) was determined to be approximately 10 µM .
- Mechanistic Studies: Research has highlighted its mechanism involving apoptosis induction through mitochondrial pathways, suggesting that it may promote cell death in malignant cells while sparing normal cells .
- Comparative Studies: When compared to similar compounds, this compound exhibited unique reactivity due to its specific functional groups, which enhanced its interaction with biological macromolecules .
Data Table: Summary of Biological Activities
Q & A
Basic Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
